L-Leucine-7-amido-4-methylcoumarin

Enzymology Aminopeptidase Assays Fluorescence Spectroscopy

Non-specific AMC substrates can produce false signals in aminopeptidase assays. L-Leu-AMC solves this with validated selectivity for leucine aminopeptidase (LAP3) and ERAP1/IRAP. Benefits: • Releases highly fluorescent AMC for sensitive detection at low enzyme concentrations. • Validated for HTS of ERAP1/IRAP inhibitors and leucyl-aminopeptidase assays in environmental/food matrices. • Supplied as ≥98% HPLC pure; ambient shipping; consistent lot-to-lot reliability.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 66447-31-2
Cat. No. B555374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-7-amido-4-methylcoumarin
CAS66447-31-2
SynonymsH-LEU-AMC; 66447-31-2; (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide; (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide; L-Leu-AMC; L-L-AMC; L-Leucine7-amido-4-methylcoumarinhydrate; EINECS266-363-4; Leu-MCA; AmbotzHAA1181; SCHEMBL571384; 7-Leucylamido-4-methylcoumarin; AC1L586S; CTK8G0616; ZINC56783; MolPort-006-134-102; 7187AH; HE058423; HE377157; PENTANAMIDE,2-AMINO-4-METHYL-N-(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL)-,(2S)-
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N
InChIInChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1
InChIKeyGTAAIHRZANUVJS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine-7-amido-4-methylcoumarin Product Specifications


L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC, CAS 66447-31-2), with molecular formula C16H20N2O3 and molecular weight 288.34 g/mol, is a fluorogenic peptidyl substrate used for detecting and quantifying aminopeptidase activity . It consists of an L-leucine residue linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Upon enzymatic cleavage by specific aminopeptidases such as leucine aminopeptidase (LAP3) and aminopeptidase M, it releases the highly fluorescent AMC moiety, enabling sensitive quantification . It is a biochemical assay reagent intended for research use only, not for human use .

L-Leucine-AMC Substrate Selection Rationale


Although numerous 7-amido-4-methylcoumarin (AMC)-based fluorogenic substrates exist for assaying aminopeptidase activity, they are not interchangeable. Substrate specificity is exquisitely sensitive to the amino acid moiety attached to the AMC fluorophore [1]. Substituting one AMC-derivative for another can result in a complete loss of signal or, conversely, generate spurious activity from off-target enzymes, thereby invalidating quantitative assays and inhibitor screening campaigns [2]. This evidence guide provides the quantifiable, comparator-based data needed to justify the procurement of L-Leu-AMC for its specific and validated applications.

L-Leucine-AMC Quantitative Comparison Evidence


Fluorescence Detection Sensitivity vs. pNA Substrates

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) provides significantly enhanced detection sensitivity in aminopeptidase assays compared to traditional chromogenic substrates like 4-Methoxy-naphthylamide (pNA) . While this is a well-established property of fluorogenic over chromogenic substrates, it is a key differentiation for users seeking to maximize assay signal-to-noise ratio, particularly when working with low-abundance enzymes or limited sample volumes.

Enzymology Aminopeptidase Assays Fluorescence Spectroscopy

ERAP Isoform Substrate Specificity

In studies of endoplasmic reticulum aminopeptidases (ERAPs), substrate selection is critical for isoform-specific assays. L-Leucine-7-amido-4-methylcoumarin (L-AMC) is the validated substrate for assaying ERAP1 and Insulin-Regulated Aminopeptidase (IRAP) activity, whereas L-arginine-7-amido-4-methylcoumarin (R-AMC) is specifically used for ERAP2 [1]. This defined substrate specificity is essential for developing selective inhibitor screens and for accurately characterizing the activity of these related but functionally distinct enzymes .

Immunology Antigen Processing ERAP1 ERAP2

Catalytic Efficiency vs. Pro-AMC

Catalytic efficiency, as measured by the specificity constant (kcat/KM), provides a quantitative comparison of substrate suitability for a given enzyme. Under identical conditions (250 mM Tris, pH 7.5, 500 mM KCl, 0.1% BSA, 37°C), L-leucine-7-amido-4-methylcoumarin exhibits a kcat/KM value of 0.343 mM/s for a soluble epoxide hydrolase (EC 3.3.2.6) [1]. In contrast, L-proline-7-amido-4-methylcoumarin (Pro-AMC) displays a higher kcat/KM of 0.449 mM/s for the same enzyme, indicating it is a more efficient substrate in this specific context [1]. This data demonstrates that even among aminoacyl-AMC derivatives, significant differences in catalytic efficiency exist and can be used to select the optimal substrate for a particular assay system.

Enzyme Kinetics Substrate Profiling Catalytic Efficiency

Purity Specifications vs. Industry Standard

For reproducible and reliable biochemical assays, high-purity reagents are non-negotiable. L-Leucine-7-amido-4-methylcoumarin is commercially available at a purity of ≥99.5% as determined by HPLC . This exceeds the typical ≥98% purity specification commonly found for many research-grade biochemicals, including other AMC-derivatives . The high purity minimizes background fluorescence from contaminants that could otherwise increase assay noise and reduce sensitivity. Furthermore, specific, verifiable physical properties such as a melting point of 164-171°C and optical rotation of +21.50º ± 1.5º (c=1 in MeOH) provide additional quality benchmarks for procurement and in-house quality control .

Procurement Quality Control Reagent Purity

L-Leucine-AMC Validated Application Scenarios


LAP3 Activity Fluorescence Assays

L-Leucine-7-amido-4-methylcoumarin is the preferred substrate for quantifying leucine aminopeptidase (LAP3) activity in a variety of biological samples, including tissue homogenates, cell lysates, and purified enzyme preparations . Its utility stems from its fluorogenic properties, which offer a superior signal-to-noise ratio compared to older chromogenic methods, enabling the detection of lower enzyme concentrations and more accurate kinetic measurements . This application is critical in studies of protein catabolism, peptide processing, and in monitoring LAP3 as a biomarker in various diseases.

ERAP1/IRAP Inhibitor Screening

L-Leucine-7-amido-4-methylcoumarin is an indispensable tool for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Insulin-Regulated Aminopeptidase (IRAP) . Its well-characterized and specific hydrolysis by these enzymes allows for the development of robust, miniaturized fluorescence-based assays to identify and characterize small-molecule modulators . This is directly relevant to drug discovery efforts in immunology, oncology, and metabolic diseases, where ERAP1 and IRAP are validated therapeutic targets .

Extracellular Protease Activity Profiling

In environmental science and microbial ecology, L-Leucine-7-amido-4-methylcoumarin is a key substrate for measuring the activity of extracellular leucyl-aminopeptidases in complex natural samples like soil, freshwater, and marine environments . The fluorogenic signal allows for sensitive detection of enzymatic activity even at low, environmentally relevant concentrations, facilitating studies of nutrient cycling and microbial community function . The ability to perform these assays in multi-well plate formats enables high-throughput screening of environmental samples across gradients and treatments.

Proteolytic Activity for Food Quality Control

The compound serves as a sensitive reagent for assessing aminopeptidase activity in food matrices, particularly in fermented products like cheese and dry-cured meats, where proteolysis by microbial and endogenous enzymes is crucial for flavor development . It has also been evaluated as a rapid method for assessing microbial quality and predicting spoilage in stored meats by measuring the overall peptidase activity of surface microflora . This application provides a faster alternative to traditional microbiological plating methods for industrial quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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